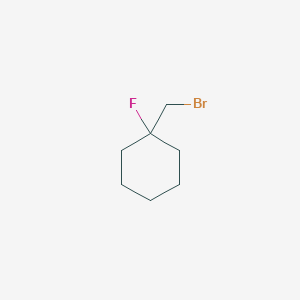

1-(Bromomethyl)-1-fluorocyclohexane

Beschreibung

Significance of Halogenated Cyclohexanes in Organic Chemistry

The cyclohexane (B81311) ring is a fundamental structural motif in organic chemistry, and its halogenation significantly influences its chemical and physical properties. Halogenated cyclohexanes are crucial intermediates in organic synthesis and are studied extensively for their conformational characteristics. acs.orgacs.org The substitution of hydrogen with halogens like fluorine, chlorine, or bromine alters the electronic distribution and steric profile of the cyclohexane ring, which can dictate the molecule's reactivity and three-dimensional shape. acs.orgrsc.org

The conformational preferences of substituents on a cyclohexane ring (axial vs. equatorial) are a cornerstone of stereochemistry, and halogen atoms are pivotal in probing these effects. nih.gov For instance, the high electronegativity of fluorine can lead to unusual conformational preferences due to electrostatic interactions, such as nonclassical hydrogen bonds. acs.orgacs.org The carbon-halogen bond also serves as a key functional group for further chemical transformations. The carbon atom bonded to a halogen is electrophilic, making alkyl halides, including halogenated cyclohexanes, effective alkylating agents in nucleophilic substitution reactions. wikipedia.org This reactivity is fundamental to constructing more complex molecules from simpler, halogenated starting materials.

Overview of Research Trajectories for Fluorinated and Brominated Organic Compounds

The research paths for organofluorine and organobromine compounds, while both centered on halogens, are driven by distinct objectives and applications.

Fluorinated Organic Compounds: The field of organofluorine chemistry has expanded dramatically, largely fueled by the pharmaceutical and agrochemical industries. cas.cn The introduction of fluorine into organic molecules can profoundly alter their biological properties, often enhancing metabolic stability, bioavailability, and binding affinity to target proteins. numberanalytics.com It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine. cas.cnchinesechemsoc.org

Current research trends focus on the development of novel, safer, and more selective fluorination methods. cas.cnnumberanalytics.com This includes creating new electrophilic fluorinating reagents and advancing catalytic methods, such as C-H fluorination, which allows for the late-stage introduction of fluorine into complex molecules. cas.cn Furthermore, fluorine-18, a positron-emitting isotope, is crucial for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine, driving research into rapid and efficient ¹⁸F-labeling techniques. numberanalytics.com

Brominated Organic Compounds: Historically, a major industrial application for organobromine compounds has been as flame retardants. wikipedia.org However, due to environmental and health concerns associated with some of these substances, research has shifted. wikipedia.org A significant area of current research involves the study of the environmental fate and biodegradation of brominated compounds. mdpi.com

In synthetic chemistry, organobromides remain valuable intermediates. wikipedia.org The carbon-bromine bond is weaker than the carbon-chlorine or carbon-fluorine bond, making it more reactive and thus useful for a variety of transformations, including nucleophilic substitutions and cross-coupling reactions. wikipedia.org Research is also active in the application of organobromine compounds as biocides in water treatment and in the synthesis of pharmaceuticals and agrochemicals, where the bromine atom can be a key part of the active molecule or a handle for further synthetic elaboration. reanin.comdatabridgemarketresearch.comalliedmarketresearch.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(bromomethyl)-1-fluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrF/c8-6-7(9)4-2-1-3-5-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTZBNRAAFANNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17171-00-5 | |

| Record name | 1-(bromomethyl)-1-fluorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromomethyl 1 Fluorocyclohexane and Analogous Cyclohexyl Halides

Regioselective and Stereoselective Synthetic Pathways for Halogenated Cyclohexanes

The precise placement and three-dimensional orientation of halogen atoms on a cyclohexane (B81311) ring are paramount in modern organic synthesis. Achieving high levels of regioselectivity (control of position) and stereoselectivity (control of spatial arrangement) is a significant synthetic challenge that necessitates sophisticated chemical strategies.

Strategies for Introducing Fluorine and Bromine Atoms

The introduction of fluorine and bromine into a cyclohexane framework can be accomplished through various methods, each with its own advantages and limitations. The synthesis of a geminally substituted compound like 1-(bromomethyl)-1-fluorocyclohexane requires careful selection of reagents and reaction conditions to control the placement of both a fluorine atom at a tertiary carbon and a bromine atom on an adjacent methyl group.

Fluorination Strategies: Direct fluorination of hydrocarbons is often explosive and non-selective. chemguide.co.uk Therefore, electrophilic fluorinating agents are typically employed. For introducing fluorine at a specific carbon, precursors such as ketones or alcohols are often used. Reagents like N-Fluorodibenzenesulfonimide (NFSI) or Selectfluor® are capable of delivering an electrophilic fluorine atom to an enolate or silyl (B83357) enol ether derived from a ketone. Alternatively, deoxofluorination of a tertiary alcohol using reagents like diethylaminosulfur trifluoride (DAST) can provide access to the desired fluoride (B91410).

Bromination Strategies: Bromine can be introduced using various methods. The free-radical bromination of alkanes with N-bromosuccinimide (NBS) is a common method for introducing bromine at an allylic or benzylic position, but it is less selective for simple alkanes. pearson.com For a precursor-based approach, the conversion of a primary alcohol, such as in a (1-fluorocyclohexyl)methanol (B53945) intermediate, to the corresponding bromide is a highly effective strategy. This transformation is commonly achieved using reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in the Appel reaction.

| Halogen | Reagent Type | Example Reagent | Typical Application | Reference |

|---|---|---|---|---|

| Fluorine | Electrophilic | Selectfluor® (F-TEDA-BF₄) | Fluorination of enolates/silyl enol ethers | dtic.mil, dtic.mil |

| Fluorine | Deoxofluorination | Diethylaminosulfur trifluoride (DAST) | Conversion of alcohols to alkyl fluorides | N/A |

| Bromine | Nucleophilic | Phosphorus tribromide (PBr₃) | Conversion of alcohols to alkyl bromides | youtube.com |

| Bromine | Radical | N-Bromosuccinimide (NBS) | Allylic/Benzylic bromination | pearson.com |

| Bromine | Electrophilic | Bromine (Br₂) | Addition to alkenes | libretexts.org, washington.edu |

Stereochemical Control in Cyclohexane Derivatives Synthesis

The stereochemistry of cyclohexane derivatives is dominated by their conformational preferences. The chair conformation is the most stable arrangement, as it minimizes both angle and torsional strain by keeping all C-H bonds staggered. weebly.comslideshare.net Substituents on a cyclohexane ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Due to steric hindrance, bulkier substituents preferentially occupy the more stable equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial groups. youtube.com This principle is fundamental to controlling the stereochemical outcome of a reaction. For instance, in the synthesis of a substituted cyclohexane, the stereochemistry of the starting material can dictate the approach of reagents, leading to a specific diastereomer. youtube.com This is known as substrate control. In the case of this compound, the molecule is achiral, but the principles of stereocontrol are critical when synthesizing more complex, substituted analogs. The synthesis of multisubstituted cyclohexanes can be highly diastereoselective, often yielding only one pair of enantiomers out of many possibilities. nih.gov

| Substituent | A-value (kcal/mol) | Equatorial Preference | Reference |

|---|---|---|---|

| -F | 0.24-0.38 | Low | weebly.com |

| -Cl | 0.53 | Moderate | weebly.com |

| -Br | 0.48-0.67 | Moderate | weebly.com |

| -OH | 0.87-1.0 | High | weebly.com |

| -CH₃ | 1.74 | Very High | weebly.com |

| -C(CH₃)₃ | >4.5 | Extremely High (Anancomeric) | weebly.com |

Halogenation Reactions in Cyclohexane Systems

Directly functionalizing a pre-formed cyclohexane ring or forming the ring with embedded halogen functionality represents two major approaches to synthesizing cyclohexyl halides.

Direct Halogenation Approaches to Cyclohexyl Halides

Direct halogenation of cyclohexane with chlorine or bromine proceeds via a free-radical chain mechanism, typically initiated by UV light. chemguide.co.ukgoogle.com This method involves the homolytic cleavage of the halogen-halogen bond to form halogen radicals, which then abstract a hydrogen atom from the cyclohexane ring. The resulting cyclohexyl radical reacts with another molecule of the halogen to form the cyclohexyl halide and a new halogen radical, propagating the chain.

However, these reactions often lack selectivity and can lead to a mixture of mono- and poly-halogenated products, making purification difficult. google.com The reaction with fluorine is extremely exothermic and explosive, while iodine is generally unreactive under normal conditions. chemguide.co.uk Due to this lack of control, direct halogenation is often not suitable for the synthesis of complex, specifically substituted molecules like this compound.

Halogen-Induced Cyclizations and Functionalizations

A more elegant approach for constructing functionalized cyclic systems involves halogen-induced cyclization. mdpi.com In these reactions, an electrophilic halogen species (e.g., from I₂, Br₂, NIS, or NBS) activates a double or triple bond within an acyclic precursor. biointerfaceresearch.com This generates a cyclic halonium ion intermediate (e.g., a bromonium or iodonium (B1229267) ion). An internal nucleophile, such as a hydroxyl, carboxyl, or amine group, then attacks this intermediate in an intramolecular fashion to close the ring.

This process is highly valuable as it can form carbocycles and heterocycles with high levels of regio- and stereocontrol. mdpi.comnih.gov For example, the iodolactonization of an unsaturated carboxylic acid proceeds via an iodonium ion, followed by intramolecular attack by the carboxylate to form a lactone with a covalently bonded iodine atom. biointerfaceresearch.com While not a direct route to this compound, this methodology is powerful for creating complex halogenated cyclohexane precursors from unsaturated starting materials.

| Reaction Name | Halogen Source | Internal Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| Halolactonization | I₂, Br₂, NIS, NBS | Carboxylate | Halogenated Lactone | mdpi.com, biointerfaceresearch.com |

| Haloetherification | I₂, Br₂, NIS, NBS | Hydroxyl (Alcohol) | Halogenated Cyclic Ether | mdpi.com |

| Haloamidation | I₂, Br₂, NIS, NBS | Amide/Carbamate | Halogenated Lactam | mdpi.com |

| Prins Cyclization | Fe(III) halides | Alkene/Alkyne | Halogenated Tetrahydropyran | umich.edu |

Precursor-Based Synthesis and Derivatization

The most practical and controlled synthesis of this compound involves the strategic modification of a carefully chosen precursor. A highly plausible route starts with the synthesis of (1-fluorocyclohexyl)methanol, which can then be derivatized to the final product.

A potential synthesis for the precursor, (1-fluorocyclohexyl)methanol, could begin with cyclohexanone (B45756). Reaction with a cyanide source would form the cyanohydrin, which can be hydrolyzed to the corresponding α-hydroxy acid. Fluorination at the tertiary carbon followed by reduction of the carboxylic acid would yield the desired alcohol precursor. An alternative, more direct hydroxymethylation of a ketone can also be achieved using specific reagents. orgsyn.org

Once the precursor alcohol, (1-fluorocyclohexyl)methanol, is obtained, the final step is the conversion of the primary hydroxyl group to a bromomethyl group. This is a standard functional group transformation in organic synthesis. The reaction can be effectively carried out using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). youtube.com Alternatively, the Appel reaction, which uses a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), provides a mild and efficient method for this conversion, often with high yields and minimal side reactions. shaalaa.com

| Step | Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | Cyclohexanone Derivative | Multi-step sequence (e.g., fluorination, reduction) | (1-Fluorocyclohexyl)methanol | Precursor Synthesis |

| 2 | (1-Fluorocyclohexyl)methanol | PBr₃ or CBr₄/PPh₃ | This compound | Bromination (Alcohol to Bromide) |

Synthesis from Cyclohexanone Derivatives

A plausible synthetic route to this compound commencing from cyclohexanone involves a multi-step sequence. This approach leverages the reactivity of the ketone to introduce the necessary functional groups. A key intermediate in this proposed pathway is 1-methylcyclohexanol (B147175), which can be synthesized from cyclohexanone.

The synthesis of 1-methylcyclohexanol from cyclohexanone is a standard organometallic addition reaction, typically employing a Grignard reagent like methylmagnesium bromide. Following the formation of the tertiary alcohol, the introduction of the fluorine and bromine atoms can be envisioned through subsequent halogenation steps. The fluorination of the tertiary alcohol could potentially be achieved using a variety of fluorinating agents, followed by radical bromination of the methyl group.

A proposed multi-step synthesis is outlined below:

Grignard Reaction: Cyclohexanone is reacted with methylmagnesium bromide to yield 1-methylcyclohexanol. vaia.comchemicalbook.com

Fluorination: The resulting 1-methylcyclohexanol is then subjected to fluorination to replace the hydroxyl group with a fluorine atom, yielding 1-fluoro-1-methylcyclohexane (B13978806).

Radical Bromination: The final step involves the selective bromination of the methyl group of 1-fluoro-1-methylcyclohexane to afford the target compound, this compound. Radical bromination is known to be selective for the most stable radical intermediate, which in this case would be the tertiary radical at the methyl-substituted carbon. quora.comstackexchange.com

Table 1: Proposed Synthetic Route from Cyclohexanone

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | Cyclohexanone | Methylmagnesium bromide, H₃O⁺ | 1-Methylcyclohexanol |

| 2 | 1-Methylcyclohexanol | Fluorinating Agent (e.g., DAST, Deoxo-Fluor) | 1-Fluoro-1-methylcyclohexane |

| 3 | 1-Fluoro-1-methylcyclohexane | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | This compound |

Epoxide Opening Methodologies with Fluoride Sources

The ring-opening of epoxides represents a powerful strategy for the stereoselective introduction of functional groups. In the context of synthesizing fluorinated cyclohexyl derivatives, the nucleophilic opening of a cyclohexene (B86901) oxide precursor with a fluoride source is a key transformation that yields a fluorohydrin. This approach is particularly valuable for establishing a 1,2-trans-difunctionalized cyclohexane core.

Various fluoride sources have been employed for the ring-opening of epoxides, each with its own reactivity profile and reaction conditions. Common reagents include hydrogen fluoride-amine complexes, such as triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF) and pyridine-HF complexes (Olah's reagent), as well as metal fluorides. The choice of fluoride source and catalyst can influence the regioselectivity and stereoselectivity of the reaction. For instance, the use of a dual-catalyst system, comprising a chiral amine and a chiral Lewis acid, has been shown to facilitate the enantioselective fluorination of epoxides. sigmaaldrich.cn

While the direct synthesis of this compound via a simultaneous bromo- and fluorofunctionalization through epoxide opening is not commonly reported, a sequential approach can be envisioned. This would involve the initial fluoride-mediated opening of a suitable epoxide, followed by the conversion of another functional group into the bromomethyl moiety.

Table 2: Reagents for Epoxide Ring-Opening with Fluoride

| Fluoride Source | Catalyst/Promoter | Typical Reaction Conditions | Product Type |

|---|---|---|---|

| Triethylamine tris(hydrogen fluoride) (Et₃N·3HF) | - | Dichloromethane, 5-20°C | β-Fluoro Bromide (from alkene) |

| Benzoyl Fluoride | Chiral Amine / Chiral Lewis Acid | - | Enantioenriched β-Fluoroalcohol |

| [¹⁸F]HF | Fe(acac)₃ | Dioxane, 120°C | [¹⁸F]Fluorohydrin |

| Pyridine·9HF (Olah's reagent) | - | Varies | Fluorohydrin |

Radical Functionalization Approaches in Fluorinated Systems

Radical reactions offer a complementary approach to ionic reactions for the formation of carbon-halogen bonds. Radical functionalization can be particularly useful for the introduction of halogens at unactivated C-H bonds. In the context of synthesizing this compound, a key step would be the selective radical bromination of a precursor such as 1-fluoro-1-methylcyclohexane.

The selectivity of radical halogenation is dependent on the stability of the radical intermediate. Tertiary C-H bonds are generally more susceptible to radical abstraction than secondary or primary C-H bonds. Therefore, in a molecule like 1-fluoro-1-methylcyclohexane, the hydrogen atoms on the methyl group are prime targets for radical bromination. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions are commonly used for this purpose.

While the specific radical bromofluorination of a non-fluorinated precursor to directly yield this compound is not a well-established method, the principles of radical C-H bromination are well-understood and can be applied to a suitably fluorinated substrate. Challenges in such a reaction would include controlling the degree of bromination and avoiding side reactions.

Table 3: Considerations for Radical Bromination of a Fluorinated Cyclohexane

| Factor | Consideration | Potential Reagents/Conditions |

|---|---|---|

| Radical Initiator | To initiate the radical chain reaction. | AIBN, Benzoyl peroxide, UV light |

| Brominating Agent | To provide the bromine radical. | N-Bromosuccinimide (NBS), Bromine (Br₂) |

| Substrate | Precursor with a methyl group on a fluorinated carbon. | 1-Fluoro-1-methylcyclohexane |

| Selectivity | To favor bromination at the desired position. | Reaction conditions can be tuned to favor kinetic or thermodynamic products. |

Novel Catalytic Approaches in Organohalogen Synthesis

Recent advancements in catalysis have opened up new avenues for the synthesis of complex organohalogen compounds. These methods often offer improved selectivity, milder reaction conditions, and better sustainability profiles compared to traditional stoichiometric methods.

Organocatalysis has emerged as a powerful tool for enantioselective halogenation reactions. Chiral amines and their derivatives have been successfully employed as catalysts for the α-halogenation of aldehydes and ketones. nih.gov While not directly applied to the synthesis of this compound, these methods demonstrate the potential for catalytic control in the introduction of halogen atoms.

Furthermore, the development of catalytic systems that utilize halogen bonding is a growing area of research. vaia.com Halogen bond donors can act as Lewis acids to activate substrates towards nucleophilic attack. This principle could be exploited in the development of catalytic methods for the synthesis of organohalogens.

Transition metal catalysis also plays a crucial role in modern organohalogen synthesis. Catalytic systems for fluorination and other halogenations are continuously being developed, offering new possibilities for the selective functionalization of organic molecules.

Table 4: Emerging Catalytic Strategies in Organohalogen Synthesis

| Catalytic Approach | Catalyst Type | Key Principle | Potential Application |

|---|---|---|---|

| Organocatalysis | Chiral amines, Cinchona alkaloids | Enantioselective halogenation of carbonyl compounds. | Asymmetric synthesis of chiral organohalogens. |

| Halogen Bonding Catalysis | Iodinated triazolium salts | Activation of substrates through non-covalent halogen bonding. | Catalysis of reactions involving halide nucleophiles. |

| Transition Metal Catalysis | Palladium, Copper, Nickel complexes | Cross-coupling reactions to form C-halogen bonds. | Late-stage functionalization of complex molecules. |

Computational Chemistry and Theoretical Studies of 1 Bromomethyl 1 Fluorocyclohexane Systems

Conformational Analysis and Energetics of Halogenated Cyclohexanes

The conformational landscape of substituted cyclohexanes is predominantly governed by the preference of substituents to occupy the more spacious equatorial position to minimize steric strain. libretexts.org For 1-(Bromomethyl)-1-fluorocyclohexane, the cyclohexane (B81311) ring exists in two rapidly interconverting chair conformations. In this 1,1-disubstituted system, one substituent must occupy an axial position while the other is equatorial. libretexts.org The equilibrium between these two conformers is determined by the relative steric bulk of the fluoro and bromomethyl groups.

The energetic preference of a substituent for the equatorial position is quantified by its A-value, which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position. masterorganicchemistry.com

| Substituent | A-value (kcal/mol) |

| -F | ~0.25-0.38 |

| -Br | ~0.43-0.6 |

| -CH₃ | ~1.74 |

| -CH₂Br | >1.74 (estimated) |

| -CF₃ | ~2.1 |

Data compiled from various sources on conformational analysis. masterorganicchemistry.com

Given that the bromomethyl group is significantly larger than the fluorine atom, its A-value is expected to be substantially higher. For comparison, the A-value for a methyl group is approximately 1.74 kcal/mol. wikipedia.org The addition of a bulky bromine atom to the methyl group would further increase this value. Consequently, the most stable conformation of this compound will have the larger bromomethyl group in the equatorial position to minimize 1,3-diaxial interactions, which are destabilizing steric interactions between an axial substituent and the axial hydrogens on carbons 3 and 5 of the ring. libretexts.org The fluorine atom would, therefore, preferentially occupy the axial position.

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable information about its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO), and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org A smaller gap generally implies higher reactivity. In this compound, the presence of electronegative halogen atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted cyclohexane.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Cyclohexane | ~ -7.0 | ~ 4.5 | ~11.5 |

| Fluorocyclohexane | ~ -7.2 | ~ 4.0 | ~11.2 |

| Bromocyclohexane | ~ -6.8 | ~ 3.5 | ~10.3 |

Illustrative data based on typical values for related compounds.

Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). wolfram.com For this compound, the MEP map would be expected to show a negative potential (red/yellow) around the highly electronegative fluorine and bromine atoms, indicating their nucleophilic character. Conversely, a positive potential (blue) would be anticipated around the hydrogen atoms and the carbon atom attached to the halogens, signifying potential sites for nucleophilic attack. nih.govbeilstein-journals.org

Natural Bond Orbital (NBO) Analysis of Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. usc.edu This analysis provides detailed insights into bonding interactions, charge distribution, and hyperconjugative effects.

For this compound, NBO analysis would quantify the natural atomic charges, revealing the extent of charge separation in the C-F and C-Br bonds. Due to fluorine's high electronegativity, the carbon atom bonded to it would carry a significant positive charge, while the fluorine atom would have a corresponding negative charge.

| Atom | Hypothetical Natural Charge (a.u.) |

| F | -0.4 to -0.6 |

| C (bonded to F and Br) | +0.5 to +0.7 |

| Br | -0.1 to -0.2 |

| C (in CH₂Br) | +0.1 to +0.2 |

Estimated values based on the electronegativity of the atoms.

Molecular Dynamics Simulations for Cyclohexane Derivatives

While quantum mechanical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. acs.org For cyclohexane derivatives, MD simulations are particularly useful for investigating the process of ring inversion, where the molecule flips between its two chair conformations. pressbooks.pub

An MD simulation of this compound would model the atomic motions based on a classical force field. By simulating the system at a given temperature, one could observe the transitions between the two chair forms (one with the bromomethyl group equatorial and the other with it axial). From the simulation trajectory, it is possible to calculate the free energy barrier for this ring-flipping process. This energy barrier provides a measure of the conformational flexibility of the molecule. The presence of bulky substituents generally increases the energy barrier for ring inversion.

| Compound | Ring Inversion Barrier (kcal/mol) |

| Cyclohexane | ~10-11 |

| Methylcyclohexane | ~10 |

| cis-1,2-Dimethylcyclohexane | ~11.4 |

Typical experimental and computational values for related systems. openstax.org

These simulations can also provide insights into the time-averaged distribution of conformers, which can be compared with predictions from static energy calculations and experimental data.

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. mdpi.com A QSPR model is a mathematical equation that correlates molecular descriptors with a specific property. nih.gov For a novel compound like this compound, QSPR can be a valuable tool to estimate properties for which experimental data is unavailable.

To build a QSPR model for a property such as the boiling point of halogenated compounds, a dataset of molecules with known boiling points would be assembled. For each molecule, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure.

| Descriptor Class | Examples |

| Constitutional | Molecular weight, number of halogen atoms |

| Topological | Wiener index, Kier & Hall connectivity indices |

| Geometric | Molecular surface area, molecular volume |

| Quantum-Chemical | Dipole moment, HOMO/LUMO energies |

Common descriptors used in QSPR studies. semanticscholar.orgresearchgate.net

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a model is developed that finds the best correlation between the descriptors and the property of interest. researchgate.net The predictive power of the model is then validated using an external set of compounds. Such a model could then be used to predict the boiling point of this compound based on its calculated descriptors. The accuracy of the prediction would depend on the quality and relevance of the data used to build the model. mdpi.com

Research Applications of Fluorinated Cyclohexane Derivatives in Advanced Materials and Chemical Synthesis

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

1-(Bromomethyl)-1-fluorocyclohexane serves as a valuable synthetic intermediate for the introduction of a fluorinated cyclohexyl moiety into a variety of molecular scaffolds. The presence of both a fluorine atom and a bromomethyl group on the same quaternary carbon atom provides a unique combination of reactivity and steric hindrance.

The primary utility of this compound lies in its ability to undergo nucleophilic substitution reactions at the bromomethyl group. This allows for the attachment of the 1-fluorocyclohexylmethyl group to a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. These reactions are fundamental in the construction of more complex molecules with tailored properties.

For instance, the reaction of this compound with a primary amine would yield a secondary amine containing the fluorinated carbocycle. This transformation is a key step in the synthesis of novel pharmaceutical and agrochemical candidates, where the lipophilicity and metabolic stability can be fine-tuned by the fluorinated cyclohexane (B81311) ring.

Table 1: Representative Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Type |

| Amine | Ammonia (NH₃) | Primary Amine |

| Alcohol | Sodium Methoxide (NaOCH₃) | Ether |

| Thiol | Sodium Thiophenolate (NaSPh) | Thioether |

| Carbanion | Diethyl Malonate | Substituted Malonic Ester |

The presence of the fluorine atom can influence the reactivity of the bromomethyl group through steric and electronic effects. While the bulky cyclohexane ring can sterically hinder the approach of nucleophiles, the electron-withdrawing nature of the fluorine atom can have a modest activating effect on the carbon-bromine bond towards nucleophilic attack.

Exploration in Supramolecular Chemistry and Polymer Science

The unique properties of fluorinated compounds make them attractive for applications in supramolecular chemistry and polymer science. While specific research on this compound in these fields is emerging, the broader class of fluorinated cyclohexanes has shown promise.

In supramolecular chemistry, the fluorinated cyclohexane moiety can be incorporated into host-guest systems and self-assembling monolayers. The hydrophobic and lipophobic nature of the fluorinated segment can drive self-assembly processes in aqueous or organic media, leading to the formation of well-defined nanostructures.

In polymer science, the incorporation of this compound as a monomer or a side-chain functionality can lead to polymers with enhanced thermal stability, chemical resistance, and low surface energy. For example, polymerization of a vinyl monomer containing the 1-fluorocyclohexylmethyl group could yield a polymer with a fluorinated periphery, resulting in a material with a low coefficient of friction and non-stick properties.

Development of Conformationally Restricted Systems

The stereoelectronic effects of the fluorine atom play a crucial role in dictating the conformational preferences of the cyclohexane ring in this compound. The preference of the fluorine atom for an axial or equatorial position is governed by a combination of steric and electronic factors, including the gauche effect and the anomeric effect.

The "gauche effect" refers to the tendency of a molecule to adopt a conformation where two vicinal electronegative groups are positioned gauche to each other. In the context of this compound, this would influence the rotational preference around the C1-C(CH₂Br) bond.

Furthermore, the presence of the fluorine atom significantly impacts the conformational equilibrium of the cyclohexane ring itself. The A-value, which is a measure of the steric bulk of a substituent, is relatively small for fluorine. However, the strong C-F bond dipole can lead to significant electrostatic interactions with other parts of the molecule, influencing the chair-chair interconversion. This conformational restriction is a key feature that can be exploited in the design of molecules with specific three-dimensional structures, such as enzyme inhibitors or receptor ligands.

Table 2: Conformational Data for Cyclohexane Substituents

| Substituent | A-Value (kcal/mol) |

| -F | 0.24 |

| -CH₃ | 1.74 |

| -Br | 0.38 |

Note: The A-value represents the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.

Applications in Chemical Research as Model Compounds

This compound serves as an important model compound for studying the fundamental principles of conformational analysis and reaction mechanisms. The well-defined stereochemistry and the presence of spectroscopic probes like fluorine-19 and carbon-13 allow for detailed investigations using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

By analyzing the NMR spectra of this compound, researchers can gain insights into the through-bond and through-space interactions between the fluorine atom and the rest of the molecule. This information is crucial for understanding how fluorine substitution affects the electronic environment and reactivity of adjacent functional groups.

Computational studies, such as density functional theory (DFT) calculations, are often employed in conjunction with experimental data to provide a more complete picture of the molecule's conformational landscape and energetic profile. These studies can help to rationalize the observed experimental outcomes and to predict the behavior of related systems. The insights gained from studying this compound can be extrapolated to more complex fluorinated molecules, aiding in their design and synthesis.

Future Research Directions and Emerging Challenges in the Chemistry of 1 Bromomethyl 1 Fluorocyclohexane

Development of Green Chemistry Approaches for Synthesis

The synthesis of highly functionalized molecules like 1-(bromomethyl)-1-fluorocyclohexane traditionally involves multi-step processes that may utilize hazardous reagents and solvents, leading to significant waste generation. A major future direction will be the development of more environmentally benign synthetic routes guided by the principles of green chemistry.

Key considerations for greener syntheses include improving atom economy , which maximizes the incorporation of reactant atoms into the final product, and the use of safer solvents. wikipedia.orgstudymind.co.ukyoutube.com For instance, traditional bromination and fluorination reactions often use chlorinated solvents like carbon tetrachloride, which are toxic and environmentally harmful. reddit.comresearchgate.net Future research will likely focus on replacing these with more sustainable alternatives such as acetonitrile, water, or even solvent-free conditions. researchgate.netresearchgate.netacsgcipr.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also significantly reduce solvent usage and waste. rsc.orgacs.orgnih.gov

| Green Chemistry Principle | Application to this compound Synthesis |

| Atom Economy | Designing synthetic pathways, such as addition reactions, that incorporate the maximum number of reactant atoms into the final product, minimizing byproduct formation. wikipedia.orgrsc.org |

| Safer Solvents | Replacing hazardous solvents like carbon tetrachloride and chloroform (B151607) with greener alternatives such as water, acetonitrile, or ionic liquids. researchgate.netacsgcipr.orgenvirotech-europe.com |

| Energy Efficiency | Utilizing catalytic methods and reactions that can be performed at ambient temperature and pressure to reduce energy consumption. youtube.com |

| Waste Reduction | Employing one-pot or tandem reaction sequences to minimize intermediate purification steps and solvent waste. rsc.orgacs.orgnih.gov |

Advanced Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. The presence of both a C-F and a C-Br bond, along with the stereochemistry of the cyclohexane (B81311) ring, presents unique mechanistic questions.

Future research will likely employ a combination of experimental and computational techniques to probe these mechanisms. For example, Density Functional Theory (DFT) calculations can provide insights into transition state energies, reaction pathways, and the origins of stereoselectivity in fluorination and bromination reactions. researchgate.net Experimental techniques such as in-situ spectroscopy can help identify transient intermediates. Mechanistic studies on related systems, such as the fluorination of cyclic vinyl triflates, have revealed unexpected pathways and the crucial role of additives, highlighting the need for detailed investigation. chemrxiv.org Understanding potential side reactions, such as rearrangement reactions via phenonium ion intermediates observed in the fluorination of other substituted cyclohexanes, will also be critical for developing highly selective transformations. researchgate.net

| Mechanistic Investigation Technique | Application to this compound Chemistry |

| Computational Chemistry (e.g., DFT) | Modeling reaction pathways, predicting stereochemical outcomes, and understanding the influence of substituents on reactivity. researchgate.net |

| In-situ Spectroscopy (e.g., NMR, IR) | Detecting and characterizing reactive intermediates and transition states in real-time. |

| Kinetic Studies | Determining reaction rate laws to elucidate the roles of catalysts and reagents in the rate-determining step. |

| Isotope Labeling Studies | Tracking the movement of atoms throughout a reaction to confirm bond-forming and bond-breaking steps. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

| AI/ML Application | Relevance to this compound |

| Reaction Outcome Prediction | Predicting the major product of a reaction, including regioselectivity and stereoselectivity, when reacting with different reagents. researchgate.netacs.org |

| Reaction Condition Optimization | Identifying the optimal solvent, catalyst, temperature, and other parameters to maximize the yield and selectivity of a desired transformation. technologynetworks.combeilstein-journals.org |

| Retrosynthesis Planning | Suggesting novel and efficient synthetic routes to this compound and its derivatives. researchgate.netstanford.edu |

| De Novo Molecular Design | Generating new molecules based on the this compound scaffold with desired properties for specific applications. nih.gov |

Exploration of New Catalytic Systems for Halogenation and Functionalization

The development of novel catalytic systems is a continuous driving force in synthetic chemistry. For the synthesis and functionalization of this compound, future research will focus on catalysts that offer higher efficiency, selectivity, and functional group tolerance.

Late-stage fluorination , the introduction of a fluorine atom at a late step in a synthetic sequence, is a particularly important area of research. rsc.orgnih.govmpg.dempg.de New catalytic systems, including those based on palladium and silver, are being developed for this purpose. nih.govmpg.de Photocatalysis, which uses visible light to drive chemical reactions, has also emerged as a powerful tool for C-F bond formation and the functionalization of saturated heterocycles. nih.govnih.govchemrxiv.orgrsc.org These methods often proceed under mild conditions and can offer unique reactivity profiles. The exploration of phase-transfer catalysts for nucleophilic fluorination also presents a promising avenue for future research. rsc.org For the bromination part, developing catalytic methods that avoid the use of stoichiometric brominating agents would be a significant advancement.

| Catalytic System | Potential Application in the Chemistry of this compound |

| Transition Metal Catalysis (e.g., Pd, Ag) | Development of methods for the late-stage, site-selective fluorination and cross-coupling reactions. nih.govmpg.dempg.de |

| Photoredox Catalysis | Mild and efficient methods for C-F bond formation and the functionalization of the cyclohexane ring through radical intermediates. nih.govnih.govrsc.org |

| Organocatalysis | Enantioselective synthesis of chiral derivatives of this compound. nih.gov |

| Phase-Transfer Catalysis | Improved methods for nucleophilic fluorination using safer and more available fluoride (B91410) sources. rsc.org |

Q & A

Q. What are the established synthetic methodologies for preparing 1-(Bromomethyl)-1-fluorocyclohexane, and what are their respective advantages?

- Methodological Answer : The synthesis typically involves bromination of fluorinated cyclohexane derivatives. One approach employs halogen exchange reactions using brominating agents like HBr or N-bromosuccinimide (NBS) under controlled conditions. For example, fluorocyclohexane derivatives may undergo radical bromination at the methyl position, leveraging steric and electronic effects of the fluorine substituent to direct regioselectivity . Advantages include moderate yields (60–75%) and compatibility with moisture-sensitive substrates. Alternative routes may involve nucleophilic substitution of pre-functionalized intermediates, though competing elimination pathways require careful optimization of reaction bases and solvents (e.g., DMF or THF) .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The bromomethyl group (-CH2Br) exhibits characteristic splitting patterns due to coupling with adjacent fluorine (J ~ 15–20 Hz). For example, the CH2Br proton signal appears as a doublet of doublets (δ ~ 3.5–4.0 ppm), while the cyclohexane ring protons show distinct splitting from vicinal fluorine .

- ¹⁹F NMR : A singlet near δ -180 ppm confirms the presence of the fluorine atom in the cyclohexane ring .

- IR : Stretching vibrations for C-Br (550–650 cm⁻¹) and C-F (1000–1100 cm⁻¹) bonds are critical for structural validation .

- MS : The molecular ion peak (M⁺) at m/z 194 (C7H11BrF) and fragmentation patterns (e.g., loss of Br or CH2Br) further corroborate the structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear flame-retardant lab coats, nitrile gloves, and safety goggles. Use explosion-proof equipment due to flammability risks (H226 hazard statement) .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors. Static discharge must be mitigated via grounded equipment .

- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, flush with water for 15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in nucleophilic substitution reactions involving this compound?

- Methodological Answer : The fluorine atom exerts both electronic and steric effects. Electron-withdrawing fluorine stabilizes transition states via inductive effects, favoring SN2 mechanisms at the bromomethyl site. Steric hindrance from the cyclohexane ring further directs nucleophilic attack to the less hindered position. Computational studies (e.g., DFT) reveal a lower activation energy for SN2 pathways compared to elimination, corroborating experimental yields . Contradictory reports on competing E2 pathways can arise from solvent polarity (e.g., aprotic solvents favor SN2) or base strength (strong bases promote elimination) .

Q. How can computational chemistry (e.g., DFT) predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations can model:

- Thermal Stability : Calculate bond dissociation energies (BDEs) for C-Br and C-F bonds. For instance, C-Br BDEs (~65 kcal/mol) indicate susceptibility to homolytic cleavage at elevated temperatures .

- Reaction Pathways : Map energy profiles for substitution vs. elimination, identifying key intermediates. Tools like PISTACHIO and REAXYS databases validate predicted reaction feasibility .

- Solvent Effects : COSMO-RS models simulate solvent polarity impacts on reaction kinetics, explaining discrepancies in reported yields across studies .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- Controlled DSC/TGA : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres to measure decomposition onset temperatures. Compare results with literature values to identify outliers .

- Kinetic Studies : Use Arrhenius plots to quantify degradation rates under varying temperatures. Discrepancies may arise from impurities (e.g., residual HBr) or moisture content, necessitating rigorous purification protocols .

- Cross-Validation : Replicate conflicting studies using identical reagents and equipment to isolate variables (e.g., heating rate, sample size) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.